molecular formula C20H20BrNO4S B15090314 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol

Cat. No.: B15090314
M. Wt: 450.3 g/mol
InChI Key: GODKNIPGZUQLNJ-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol typically involves multiple steps, including the introduction of the methylsulfonamido group, the methoxy group, and the bromonaphthalene moiety. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s sulfonamido group makes it a potential candidate for studying enzyme inhibition.

    Medicine: Its structural similarity to other sulfonamides suggests potential antibacterial properties.

    Industry: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-bromonaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its bromonaphthalene moiety, in particular, sets it apart from other sulfonamides, providing opportunities for further chemical modifications and applications .

Properties

Molecular Formula

C20H20BrNO4S

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-(3-bromo-2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C20H20BrNO4S/c1-11-9-16(22-27(4,24)25)17(12(2)20(11)26-3)18-14-8-6-5-7-13(14)10-15(21)19(18)23/h5-10,22-23H,1-4H3

InChI Key

GODKNIPGZUQLNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)Br)O)NS(=O)(=O)C

Origin of Product

United States

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